Dinitramine

描述

Dinitramine is a soil-incorporated pre-plant herbicide known for its low aqueous solubility and low volatility. It is primarily used in agriculture to control weeds before they emerge, ensuring better crop yields. The compound is moderately persistent in soils, depending on local conditions, and is not expected to leach into groundwater .

准备方法

Synthetic Routes and Reaction Conditions: Dinitramine can be synthesized through various methods. One common approach involves the preparation of dinitraminic acid (HN(NO2)2) via ion exchange chromatography. This acid can then react with basic copper(II) carbonate to form copper(II) dinitramide. This intermediate can be further reacted with nitrogen-rich ligands to produce various this compound complexes .

Industrial Production Methods: In industrial settings, the preferred method for producing ammonium dinitramide, a related compound, involves the nitro-sulfur mixed acid method This method is favored for its high yield, simplicity, and easy access to raw materialsNanofiltration has been employed to purify the product, achieving high purity and recovery rates .

化学反应分析

Types of Reactions: Dinitramine undergoes several types of chemical reactions, including thermal decomposition, oxidation, and substitution reactions.

Common Reagents and Conditions:

Thermal Decomposition: This reaction involves the breakdown of this compound at elevated temperatures, producing gases such as ammonia, water, nitrogen, nitric oxide, and nitrogen dioxide.

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various nitrogen oxides.

Substitution: The compound can undergo substitution reactions with different ligands to form new complexes.

Major Products: The major products formed from these reactions include nitrogen-rich complexes, various nitrogen oxides, and other by-products depending on the reaction conditions .

科学研究应用

Mechanism of Action in Herbicide Use

Dinitramine functions primarily as a pre-emergent herbicide, inhibiting microtubule assembly in plant cells. This mechanism disrupts cellular processes essential for growth and division. Studies have shown that this compound significantly reduces the activity of plasma membrane-associated enzymes, such as pH 6.5 ATPase and glucan synthetase, leading to increased membrane permeability and overall reduction in membrane function .

Table 1: Key Findings on this compound's Mechanism of Action

Effects on Mammalian Cells

Recent research has indicated that this compound also affects mammalian reproductive cells. A study demonstrated its anti-proliferative effects on murine testicular cell lines (Leydig and Sertoli cells), mediated through endoplasmic reticulum stress-induced calcium dysregulation. The treatment led to decreased cell viability and proliferation, highlighting potential reproductive toxicity concerns associated with herbicide exposure .

Table 2: Impact of this compound on Murine Testicular Cells

Agricultural Applications

This compound is utilized in agriculture primarily for its efficacy against a wide range of weeds while having a selective action that minimizes damage to crops. It is particularly effective against soil-borne pathogens, as evidenced by studies showing improved yields in pea crops treated with this compound compared to untreated controls .

Table 3: Efficacy of this compound in Crop Production

| Crop | Pathogen | Effect |

|---|---|---|

| Peas | Aphanomyces euteiches | Reduced root disease severity . |

| General Weeds | Various | Effective pre-emergent control . |

Environmental Considerations

While this compound is effective as a herbicide, its environmental impact is a subject of ongoing research. It is moderately toxic to aquatic life and birds but exhibits low oral toxicity in mammals . Its persistence in soil varies based on local conditions, raising concerns about groundwater contamination.

Table 4: Environmental Toxicity Profile

| Organism | Toxicity Level |

|---|---|

| Birds | Moderately toxic |

| Fish | Moderately toxic |

| Mammals | Low oral toxicity |

Case Studies and Regulatory Insights

Regulatory bodies have begun to evaluate the cumulative risk assessments associated with this compound use, particularly in mixtures with other chemicals. The European Food Safety Authority (EFSA) has suggested unified approaches for assessing risks from dissimilarly acting chemicals, which includes herbicides like this compound .

作用机制

Dinitramine exerts its effects primarily by targeting the plasma membrane of plant cells. It inhibits the activity of membrane-associated enzymes such as pH 6.5 ATPase and glucan synthetase, leading to a reduction in membrane function. This inhibition disrupts the normal growth processes of plants, effectively controlling weed growth .

相似化合物的比较

Trifluralin: Another dinitroaniline herbicide used for pre-emergence weed control.

Pendimethalin: Known for its use in controlling annual grasses and some broadleaf weeds.

Uniqueness: Dinitramine is unique in its moderate persistence in soils and its specific action on tubulin proteins, making it an effective and relatively safe herbicide for pre-plant applications .

生物活性

Dinitramine, a dinitroaniline herbicide, exhibits significant biological activity primarily through its effects on microtubule dynamics in various organisms. This article explores the compound's mechanisms of action, its efficacy against specific parasites, and its environmental impacts based on diverse research findings.

This compound functions as a selective herbicide by inhibiting microtubule assembly, which is crucial for cell division and growth in plants and certain protozoan parasites. The compound binds to α-tubulin, disrupting the normal function of microtubules. This inhibition leads to morphological changes and impaired replication in sensitive organisms.

Key Findings on Microtubule Interaction

- Inhibition of Toxoplasma gondii : this compound has demonstrated remarkable efficacy against Toxoplasma gondii, with an IC50 value of 0.045 μM, making it the most potent among tested dinitroanilines . This compound disrupts microtubule integrity, resulting in rounded cell shapes and halted replication.

- Resistance Mechanisms : Studies indicate that mutations in the α-tubulin binding site can confer resistance to dinitroaniline compounds, highlighting the importance of specific amino acid interactions for drug efficacy .

Efficacy Against Pathogens

This compound's biological activity extends beyond herbicidal applications; it also shows promise as an antiparasitic agent.

Table 1: Efficacy of this compound Against Toxoplasma gondii

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.045 | Microtubule disruption |

| Oryzalin | ~0.25 | Microtubule disruption |

| Pendimethalin | ~0.25 | Microtubule disruption |

| Ethalfluralin | ~0.25 | Microtubule disruption |

| GB-ll-5 | 6.7 | Less effective |

Environmental Impact and Toxicity

This compound is primarily used as a pre-plant herbicide for controlling annual grasses and broad-leaved weeds. Its environmental fate is influenced by soil properties and moisture content.

Ecotoxicological Data

- Toxicity to Non-target Species : this compound is moderately toxic to aquatic life, including fish, and has low oral toxicity in mammals . The compound's persistence in soil varies based on local conditions but is generally considered low-risk for groundwater contamination.

Table 2: Summary of Ecotoxicological Properties

| Property | Value/Description |

|---|---|

| Aqueous Solubility | Low |

| Volatility | Low |

| Soil Persistence | Moderately persistent |

| Toxicity to Birds | Moderately toxic |

| Toxicity to Fish | Moderately toxic |

| Oral Mammalian Toxicity | Low |

Case Studies

- Impact on Soybean Root Plasma Membrane : Research indicates that this compound treatment results in minimal cell division in the cortical tissues of soybean roots, showcasing its profound biological impact on plant physiology .

- Soil Bioactivity Studies : Experiments assessing the influence of soil organic matter and moisture content revealed that this compound’s bioactivity is significantly affected by these factors, emphasizing the need for context-specific evaluations of its use in agriculture .

- Cumulative Risk Assessment : A systematic review highlighted the necessity for evaluating cumulative risks associated with this compound alongside other chemicals with dissimilar modes of action, proposing a framework for regulatory assessments .

属性

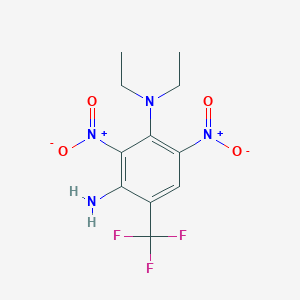

IUPAC Name |

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDYMSKSGFSLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040265 | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cc at 25 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C | |

| Record name | Dinitramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Prevents germination of seeds and inhibits root growth. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

29091-05-2 | |

| Record name | Dinitramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitramine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHQ6D15979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.0-99.0 °C | |

| Record name | DINITRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary site of action for dinitramine in plants?

A1: Research suggests that this compound's initial site of action is the plasma membrane of plant cells [, ].

Q2: How does this compound affect the plasma membrane?

A2: this compound disrupts membrane function by inactivating membrane-associated proteins. This effect is evident in the reduced activity of plasma membrane-specific enzymes like pH 6.5 ATPase and glucan synthetase shortly after this compound treatment [, ].

Q3: What are the visible effects of this compound on susceptible plant species?

A3: this compound causes characteristic morphological changes in susceptible plants, including root pruning, root tip enlargement, and radial enlargement of the hypocotyl or epicotyl. These changes are often accompanied by cellular enlargement in the cortical tissue and disorganization of the vascular tissue [].

Q4: Does this compound affect microtubules in organisms other than plants?

A4: Yes, this compound exhibits activity against the parasite Toxoplasma gondii by disrupting microtubules. This effect is similar to its action in plants, but with important differences in the binding site interactions and sensitivity among different parasite strains [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₁₁H₁₃F₃N₄O₄, and its molecular weight is 322.24 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: While the provided research doesn't explicitly mention specific spectroscopic data for this compound, techniques like GLC analysis have been used to quantify this compound in soil samples [].

Q7: How does soil organic matter content influence this compound activity?

A7: this compound adsorption in soil increases with higher organic matter content. This binding can reduce its bioavailability and, consequently, its phytotoxicity to certain plant species like soybeans [].

Q8: Is this compound prone to photodecomposition?

A10: Yes, this compound is susceptible to photodecomposition when exposed to sunlight. Research shows that its degradation is significantly higher under sunlight compared to dark conditions. This finding highlights the importance of timely incorporation into the soil after application [].

Q9: Which structural features of this compound are thought to be important for its activity in Toxoplasma gondii?

A12: The presence of an amine group at the meta position of this compound appears to be crucial for its activity against T. gondii. This group is predicted to form hydrogen bonds with specific amino acid residues in the parasite's α-tubulin, contributing to its inhibitory effect [].

Q10: How persistent is this compound in soil compared to other dinitroaniline herbicides?

A13: this compound is considered moderately persistent in soil, but generally less persistent than other dinitroanilines like trifluralin, ethalfluralin, and profluralin. Its persistence can vary depending on soil type, environmental conditions, and application rate [, , ].

Q11: Have any specific formulations been developed to improve this compound's stability or efficacy?

A14: While the provided research doesn't detail specific this compound formulations, research on dinitroaniline herbicides emphasizes the importance of incorporation into the soil to minimize volatilization losses. Controlled-release formulations and other strategies could potentially enhance its stability and efficacy [, , ].

Q12: What is the environmental fate of this compound?

A15: this compound can persist in soil for varying periods, potentially affecting subsequent crops. Its degradation is influenced by factors like temperature, moisture, and microbial activity. Understanding these factors is crucial for predicting its environmental impact and developing sustainable management strategies [, , ].

Q13: Are there any known toxicological concerns associated with this compound?

A16: While not extensively covered in the provided research, toxicological data on this compound would be essential to assess its potential risks to human health and the environment. Regulatory guidelines and safety data sheets provide valuable information on its safe handling and use [].

Q14: What are some potential alternatives to this compound for weed control?

A17: Several other dinitroaniline herbicides, as well as herbicides from different chemical classes, could serve as alternatives to this compound. Evaluating their efficacy, selectivity, and environmental impact is crucial for selecting the most suitable option for specific weed management needs [, , ].

Q15: What are some important tools and resources for this compound research?

A15: Research on this compound leverages a wide range of tools and techniques, including:

- Analytical techniques: GLC analysis, HPLC, and other chromatographic methods for quantifying this compound and its degradation products in various matrices [, ].

- Bioassays: Utilizing susceptible plant species and other organisms like T. gondii to evaluate this compound's efficacy and mode of action [, , ].

- Computational chemistry: Molecular modeling and QSAR studies to understand structure-activity relationships and potentially design novel dinitroaniline derivatives with improved properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。